molecular formula C10H10OS B1617913 1,2,4,5-Tetrahydro-3-benzothiepin-1-one CAS No. 51659-38-2

1,2,4,5-Tetrahydro-3-benzothiepin-1-one

Cat. No.: B1617913
CAS No.: 51659-38-2
M. Wt: 178.25 g/mol
InChI Key: RCTIOGJZWWWRBU-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepin-1-one is a heterocyclic compound with a unique structure that includes a sulfur atom within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another approach involves the use of Friedel-Crafts alkylation to form C-C bonds, attaching the azepinone ring to a benzene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrahydro-3-benzothiepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiepins depending on the electrophile used.

Scientific Research Applications

1,2,4,5-Tetrahydro-3-benzothiepin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, potentially interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1-benzothiepin-5-one
  • 1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-one
  • 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one

Comparison: 1,2,4,5-Tetrahydro-3-benzothiepin-1-one is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This sulfur atom can participate in unique chemical reactions and interactions, making the compound valuable in specific applications .

Biological Activity

Overview

1,2,4,5-Tetrahydro-3-benzothiepin-1-one is a heterocyclic compound characterized by a sulfur atom within a seven-membered ring. This unique structure contributes to its various biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been noted to act as an enzyme inhibitor , which can interfere with various metabolic pathways. The precise molecular targets depend on the modifications made to the compound and the biological context in which it is studied.

Pharmacological Applications

Research indicates that this compound exhibits potential therapeutic properties in several areas:

  • Central Nervous System (CNS) Activity : Some studies have demonstrated that derivatives of this compound show significant effects on the CNS in animal models. For instance, pharmacological studies revealed that certain related compounds exhibit notable activity in mice .
  • Bone Formation : There is evidence suggesting that this compound can enhance osteogenesis in vitro, indicating its potential use in promoting bone formation and aiding fracture repair .
  • Drug Design : Given its unique chemical structure and biological properties, this compound is being explored as a pharmacophore in drug development. Its interactions with various cellular processes make it a candidate for further investigation in medicinal chemistry.

Comparative Analysis

The compound can be compared with similar heterocyclic compounds to highlight its unique features:

CompoundKey Features
This compoundContains sulfur; potential enzyme inhibitor
2,3,4,5-Tetrahydro-1-benzothiepin-5-oneLacks sulfur; different reactivity profile
1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-oneContains nitrogen; different pharmacological effects

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • CNS Activity : A study conducted on various benzothiepin derivatives indicated that some compounds displayed significant CNS activity when administered to mice. The results suggested that these compounds could potentially serve as new leads for CNS-targeted therapies .
  • Osteogenic Effects : Research focusing on osteoblasts revealed that specific derivatives of this compound promoted bone cell proliferation and differentiation. This suggests a promising avenue for developing treatments for osteoporosis or other bone-related conditions .

Properties

IUPAC Name

1,2-dihydro-3-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTIOGJZWWWRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293624
Record name 4,5-Dihydro-3-benzothiepin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51659-38-2
Record name 51659-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydro-3-benzothiepin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of aluminum chloride (12.21 g, 92 mmol) in CH2Cl2 (200 mL) was treated dropwise with a solution of Example 107B (9.83 g, 45.8 mmol) in CH2Cl2 (100 mL) over 35 minutes, stirred at ambient temperature for 30 minutes, poured into a flask containing ice water (˜400 mL) and transferred to a separatory funnel using ˜50 mL CH2Cl2. The layers were separated and the aqueous was extracted with CH2Cl2 (100 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered, concentrated and purified by chromatography on silica gel eluting with 20:1, 10:1 and 5:1 hexane:EtOAc to provide the title compound. 1H NMR (CDCl3) δ 2.99 (t, J=6.4 Hz, 2H), 3.19 (t, J=6.4 Hz, 2H), 3.55 (s, 2H), 7.21-7.26 (m, 1H), 7.40 (dt, J=7.6, 1.4 Hz, 1H), 7.50 (dt, J=7.5, 1.4 Hz, 1H), 7.93 (dd, J=7.8, 1.4 Hz, 1H); MS (M+H)+ m/z 179 (20%), (M+NH4)+ m/z 196 (100%).
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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